molecular formula C8H5ClF2O2 B2393436 2-(Difluoromethoxy)benzoyl chloride CAS No. 95155-16-1

2-(Difluoromethoxy)benzoyl chloride

Cat. No.: B2393436
CAS No.: 95155-16-1
M. Wt: 206.57
InChI Key: HCSXCIOSWIQIKH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of a difluoromethoxy group attached to the benzoyl chloride structure. This compound is a colorless liquid and is utilized in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzoyl chloride typically involves the reaction of 2-(difluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

2-(Difluoromethoxy)benzoic acid+Thionyl chloride2-(Difluoromethoxy)benzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-(Difluoromethoxy)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-(Difluoromethoxy)benzoic acid+Thionyl chloride→2-(Difluoromethoxy)benzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(difluoromethoxy)benzoic acid and hydrogen chloride.

    Reduction: The compound can be reduced to 2-(difluoromethoxy)benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Water or aqueous solutions under ambient conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution reactions.

    2-(Difluoromethoxy)benzoic acid: from hydrolysis.

    2-(Difluoromethoxy)benzyl alcohol: from reduction

Scientific Research Applications

2-(Difluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)benzoyl chloride
  • 2-(Methoxy)benzoyl chloride
  • 2-(Chloromethoxy)benzoyl chloride

Comparison: 2-(Difluoromethoxy)benzoyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. Compared to 2-(Trifluoromethoxy)benzoyl chloride, the difluoromethoxy group is less electron-withdrawing, leading to different reactivity patterns. The methoxy and chloromethoxy analogs also exhibit different reactivity and stability profiles, making this compound a valuable compound for specific applications .

Properties

IUPAC Name

2-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSXCIOSWIQIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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